molecular formula C47H52N5O9P B13712915 DMTr-LNA-C(Bz)-3-CED-phosphoramidite

DMTr-LNA-C(Bz)-3-CED-phosphoramidite

Cat. No.: B13712915
M. Wt: 861.9 g/mol
InChI Key: SSGINSHBUWKRHC-XCHZTBEFSA-N
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Description

DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a modified nucleic acid monomer used in the synthesis of oligonucleotides. This compound is part of the locked nucleic acid (LNA) family, which is known for its enhanced stability and specificity in binding to complementary nucleic acids. The presence of the DMTr (dimethoxytrityl) group protects the 5’ hydroxyl group during synthesis, while the benzoyl (Bz) group protects the cytosine base. The CED (cyanoethyl diisopropyl) phosphoramidite is used for the incorporation of the monomer into oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves several steps:

    Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the DMTr group.

    Protection of the Cytosine Base: The cytosine base is protected with a benzoyl group to prevent unwanted reactions during subsequent steps.

    Formation of the Phosphoramidite: The protected nucleoside is then reacted with cyanoethyl diisopropyl chlorophosphoramidite to form the phosphoramidite.

Industrial Production Methods

Industrial production of this compound typically involves automated synthesis using solid-phase techniques. This allows for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

DMTr-LNA-C(Bz)-3-CED-phosphoramidite undergoes several types of reactions:

    Oxidation: The phosphite triester formed during oligonucleotide synthesis is oxidized to a phosphate triester.

    Deprotection: The DMTr and benzoyl protecting groups are removed under acidic and basic conditions, respectively.

    Coupling: The phosphoramidite reacts with the 5’ hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide.

    Deprotection: Trichloroacetic acid for DMTr removal and ammonium hydroxide for benzoyl removal.

    Coupling: Tetrazole or other activators to facilitate the reaction between the phosphoramidite and the hydroxyl group.

Major Products Formed

The major product formed from these reactions is the oligonucleotide with the incorporated LNA monomer, which exhibits enhanced stability and binding specificity.

Scientific Research Applications

DMTr-LNA-C(Bz)-3-CED-phosphoramidite has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.

    Biology: Employed in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.

    Medicine: Utilized in the design of diagnostic probes and therapeutic agents for genetic diseases.

    Industry: Applied in the production of high-affinity probes for molecular diagnostics and research.

Mechanism of Action

The mechanism of action of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves the incorporation of the LNA monomer into oligonucleotides, which enhances their binding affinity and specificity to complementary nucleic acids. The locked nucleic acid structure restricts the flexibility of the sugar-phosphate backbone, resulting in a more stable and rigid duplex formation. This increased stability and specificity make LNA-modified oligonucleotides highly effective in targeting specific nucleic acid sequences.

Comparison with Similar Compounds

Similar Compounds

  • DMT-locMeC(bz) Phosphoramidite
  • DMT-locA(bz) Phosphoramidite
  • DMT-locG(ib) Phosphoramidite
  • DMT-locT Phosphoramidite

Uniqueness

DMTr-LNA-C(Bz)-3-CED-phosphoramidite is unique due to its combination of the DMTr protecting group, benzoyl-protected cytosine, and the CED phosphoramidite. This combination provides enhanced stability and specificity in oligonucleotide synthesis, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C47H52N5O9P

Molecular Weight

861.9 g/mol

IUPAC Name

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44-,46-,62?/m1/s1

InChI Key

SSGINSHBUWKRHC-XCHZTBEFSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7

Origin of Product

United States

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